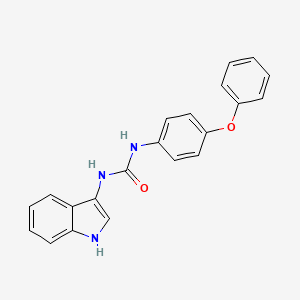

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

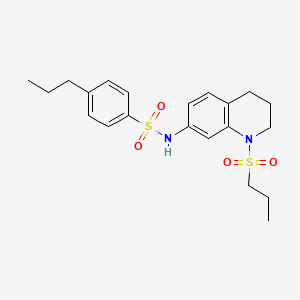

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea, also known as GW9662, is a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It was first synthesized by GlaxoSmithKline in 1998 as a tool compound for studying the function of PPARγ in vitro and in vivo. Since then, GW9662 has been widely used in scientific research as a pharmacological tool for investigating the role of PPARγ in various biological processes.

Applications De Recherche Scientifique

Neuropeptide Y5 Receptor Antagonists

The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea," have been investigated for their role as neuropeptide Y5 receptor antagonists. This research aimed to optimize in vitro potency by modifying the stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group on the molecule. The study led to the identification of compounds with significant potency at the NPY5 receptor, suggesting potential applications in treating conditions influenced by this receptor (Fotsch et al., 2001).

Crystal Structure and Biological Activity Studies

Research on the crystal structure of compounds related to "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea" has provided insights into their biological activity. One study examined the crystal structure of a related compound, revealing significant interactions within the molecule and its potential for biological activity studies. These findings contribute to the understanding of how the structural features of such compounds influence their biological activities (Saharin et al., 2008).

Synthesis of Fused Indole-Cyclic Urea Derivatives

The synthesis of indole-cyclic urea fused derivatives through a formal intramolecular vicinal 1,2-diamination of alkynes has been explored, highlighting a novel approach to creating such compounds. This process involves a double cyclization from readily available aminophenyl propargyl alcohols and has potential applications in the development of new therapeutic agents or research tools (Rajesh et al., 2017).

Urease Enzyme Research

Studies on urease, an enzyme that catalyzes the hydrolysis of urea, have utilized "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea" derivatives to investigate the enzyme's activity and potential for developing electrochemical sensors. This research is significant for understanding urease's role in various biological processes and developing diagnostic tools for conditions related to urease activity (Hubálek et al., 2007).

Green Chemistry Applications

A new approach to synthesizing unsymmetrical ureas has been explored, involving the direct reaction of N-phenoxycarbonyl derivatives of indole with amines. This method provides a straightforward, convenient entry into target products, avoiding traditional multistep procedures and toxic phosgene or phosgene-derivatives. This research highlights the compound's role in advancing green chemistry principles by developing safer, more efficient synthetic routes (Carafa et al., 2012).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21(24-20-14-22-19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-14,22H,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKUFOGQMUCEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

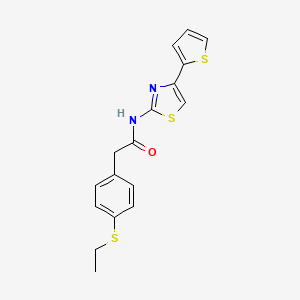

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

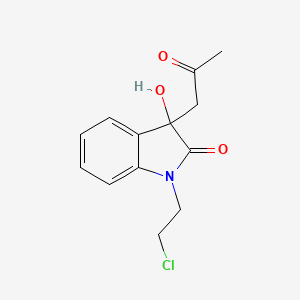

amino}benzoic acid](/img/structure/B2722422.png)

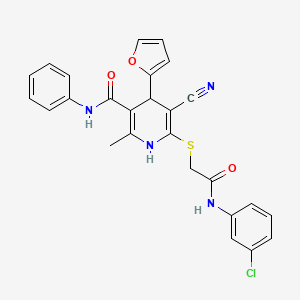

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)